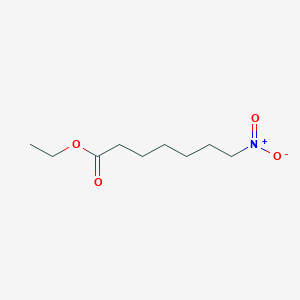
(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid
Vue d'ensemble
Description
(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid, also known as L-3-hydroxyphenylalanine or L-DOPA, is an amino acid and a precursor to the neurotransmitter dopamine. L-DOPA is synthesized from the amino acid phenylalanine, which is obtained from dietary sources. L-DOPA is an important compound in the field of neuroscience and is widely used in scientific research.
Applications De Recherche Scientifique
Optical Resolution and Synthesis
Optical Resolution in Synthesis : The compound has been utilized in the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid via optical resolution. This process involves the use of resolving agents and preferential crystallization to achieve optical purities of up to 97% (Shiraiwa, Saijoh, Suzuki, Yoshida, Nishimura, & Nagasawa, 2003).
Synthesis of Stereoisomers : The compound's stereoisomers have been synthesized through various chemical processes, such as asymmetric Grignard additions and aminohydroxylation, demonstrating its versatility in creating different molecular configurations (Drewes, Emslie, Field, Khan, & Ramesar, 1992).
Biosynthesis and Metabolic Studies
- Role in Biosynthesis : It is an intermediate in the biosynthesis of benzoic acid and salicylic acid, as observed in cucumber and Nicotiana attenuata. This highlights its importance in plant metabolism (Jarvis, Schaaf, & Oldham, 2000).
Enzymatic and Chemo-Enzymatic Applications
- Enzymatic Preparation : A chemo-enzymatic route has been explored for preparing chiral (S)-3-hydroxy-3-phenylpropanoic acid, utilizing Porcine pancreas lipase as a biocatalyst. This demonstrates its potential in enzyme-catalyzed syntheses (Zhao, Ma, Fu, & Zhang, 2014).
Crystallography and Structural Analysis
- X-ray Crystallography : The X-ray structure determination of its derivatives aids in understanding its stereochemistry, which is crucial for designing drugs and understanding biological interactions (Nakamura, Suda, Takita, Aoyagi, & Umezawa, 1976).
Complexation and Coordination Chemistry
- Complexation Studies : The compound's interaction with palladium(II) has been studied, which is significant for understanding its behavior in coordination complexes and potential applications in catalysis (Warnke & Trojanowska, 1993).
Propriétés
IUPAC Name |
(2S,3S)-3-hydroxy-2-methyl-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(12)13)9(11)8-5-3-2-4-6-8/h2-7,9,11H,1H3,(H,12,13)/t7-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWISPMMVFLKFMW-CBAPKCEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-Hydroxy-2-methyl-3-phenylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[(2-Hydroxyphenyl)carbamoyl]propanoic acid](/img/structure/B3283273.png)






![Phosphonic acid, [2-(4-chlorophenoxy)ethyl]-, dimethyl ester](/img/structure/B3283327.png)

